molecular formula C32H44N2O8 B608462 Lappaconitin CAS No. 32854-75-4

Lappaconitin

Katalognummer: B608462
CAS-Nummer: 32854-75-4
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: NWBWCXBPKTTZNQ-QOQRDJBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic properties and has been employed in various forms, including pills, capsules, transdermal patches, and injections .

Wirkmechanismus

Target of Action

Lappaconitine primarily targets voltage-gated sodium channels . It specifically inhibits the neuronal isoform of voltage-gated sodium channel 1.7 (Nav1.7) stably expressed in human embryonic kidney (HEK293) cells . Other targets include Acetylcholinesterase, P2X purinoceptor 3, and Sodium channel protein type V alpha subunit .

Mode of Action

Lappaconitine interacts with its targets by inhibiting voltage-gated sodium channels . It promotes the release of norepinephrine and inhibits the release of substance P in the synaptic cleft . This inhibition is voltage-dependent and occurs in a slow and irreversible manner .

Biochemical Pathways

Lappaconitine affects several biochemical pathways. It significantly impacts retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .

Pharmacokinetics

Preliminary theoretical ADME properties of norditerpenoid alkaloids, which include Lappaconitine, suggest promising data . .

Result of Action

Lappaconitine has significant molecular and cellular effects. It reduces cell viability and suppresses cell proliferation . It induces G0/G1 cell cycle arrest through the inhibition of Cyclin D1, p-Rb, and induction of p21 and p53 . Furthermore, it triggers apoptosis through the activation of mitochondrial-mediated pathways .

Action Environment

The action, efficacy, and stability of Lappaconitine can be influenced by various environmental factors. For instance, the analgesic effects of Lappaconitine can be affected by the physiological state of the organism, such as the presence of inflammation or neuropathic pain . .

Biochemische Analyse

Biochemical Properties

Lappaconitine interacts with various enzymes, proteins, and other biomoleculesIt is known that Lappaconitine has significant effects on chronic pain .

Cellular Effects

Lappaconitine influences cell function by affecting various cellular processes. It has been shown to have significant effects on inflammatory reactions and persistent pain

Molecular Mechanism

The molecular mechanism of Lappaconitine’s action is complex and involves multiple interactions at the molecular level. It is known to affect retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . It also slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .

Dosage Effects in Animal Models

The effects of Lappaconitine vary with different dosages in animal models. It has been shown that both 4 mg/kg Lappaconitine and 8 mg/kg Lappaconitine could significantly improve the paw withdrawal latency (PWL) of rats

Metabolic Pathways

Lappaconitine is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lappaconitine can be synthesized through various chemical transformations. For instance, hydrolysis in basic solution produces lappaconine, which can be further acetylated to form triacetate. Oxidation of lappaconine by potassium permanganate gives 19-oxolappaconine . Acid hydrolysis using sulfuric acid yields N-deacetyllappaconitine .

Industrial Production Methods: The industrial production of lappaconitine involves extraction from the roots of Aconitum species. The extracted compound is then purified and formulated into various pharmaceutical forms. Transdermal patches, for example, are prepared using a solvent evaporation method where lappaconitine is dissolved in ethanol and mixed with pressure-sensitive adhesives .

Analyse Chemischer Reaktionen

Types of Reactions: Lappaconitine undergoes several types of chemical reactions, including hydrolysis, acetylation, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: Basic or acidic conditions using reagents like sulfuric acid or hydrochloric acid.

    Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.

    Oxidation: Potassium permanganate.

Major Products:

    Hydrolysis: Lappaconine and N-deacetyllappaconitine.

    Acetylation: Triacetate derivatives.

    Oxidation: 19-oxolappaconine.

Vergleich Mit ähnlichen Verbindungen

Lappaconitine is unique among diterpenoid alkaloids due to its strong analgesic properties and non-addictive nature. Similar compounds include:

Lappaconitine stands out due to its balance of efficacy and safety, making it a valuable compound in pain management.

Biologische Aktivität

Lappaconitine (LA) is a diterpenoid alkaloid derived from the roots of Aconitum sinomontanum Nakai, a plant traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties. This compound has gained attention in pharmacological research due to its diverse biological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-arrhythmic effects.

Analgesic Effects

Lappaconitine exhibits significant analgesic properties, making it a potential alternative to opioids for pain management. Studies have shown that LA can effectively reduce pain in various models, including:

  • Leukemia Bone Pain : In a study involving K562 leukemia cell-transplanted mice, lappaconitine treatment significantly restored mechanical and thermal pain thresholds, indicating its effectiveness in alleviating cancer-related pain .
  • Comparative Analgesia : Research indicates that lappaconitine's analgesic potency is generally 2 to 5 times less than morphine, but it may reduce dependence on morphine in patients with chronic pain conditions .

Anti-Inflammatory Activity

Lappaconitine has demonstrated notable anti-inflammatory effects through various mechanisms:

  • Cytokine Inhibition : A study found that lappaconitine derivatives significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and PGE2 in RAW264.7 macrophages. The most effective derivative, compound A4, showed IC50 values of 89.66 μM for TNF-α and >100 μM for PGE2 production .
  • Mechanistic Insights : The anti-inflammatory action of LA appears to be mediated by the suppression of the NF-κB and MAPK signaling pathways, crucial for inflammatory responses .

Anti-Tumor Activity

Lappaconitine also exhibits promising anti-tumor properties:

  • Cell Line Studies : In vitro studies have indicated that LA and its derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (liver), A549 (lung), and HeLa (cervical) cells. The half-maximal inhibitory concentration (IC50) values ranged from 3.29 μM to 6.45 μM, comparable to established chemotherapeutics like 5-FU .
  • Structural Modifications : Modifications to the lappaconitine structure have been shown to enhance its solubility and permeability, further increasing its potential as an anti-cancer agent .

Anti-Arrhythmic Properties

Recent studies have explored the anti-arrhythmic effects of lappaconitine derivatives:

  • In Vivo Models : Lappaconitine-benzodiazepine hybrids demonstrated significant anti-arrhythmic efficacy in induced arrhythmia models, suggesting a potential role in cardiac health .

Summary of Key Findings

Biological ActivityMechanism/EffectReference
AnalgesicReduces pain in leukemia bone pain models
Anti-inflammatoryInhibits NO and cytokines via NF-κB/MAPK pathways
Anti-tumorCytotoxic effects on cancer cell lines
Anti-arrhythmicEfficacy in arrhythmia models with derivatives

Case Studies

  • Chronic Pain Management : In clinical settings, lappaconitine has been utilized to manage postoperative pain and chronic cancer-related pain, demonstrating a reduction in opioid requirements among patients .
  • Inflammation Studies : Experimental models have shown that lappaconitine effectively mitigates inflammatory responses associated with acute lung injury and other inflammatory conditions .

Eigenschaften

CAS-Nummer

32854-75-4

Molekularformel

C32H44N2O8

Molekulargewicht

584.7 g/mol

IUPAC-Name

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1

InChI-Schlüssel

NWBWCXBPKTTZNQ-QOQRDJBUSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Isomerische SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Kanonische SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lappaconitine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.